molecular formula C62H49NO2 B1452308 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE CAS No. 871018-07-4

9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE

Cat. No.: B1452308
CAS No.: 871018-07-4
M. Wt: 840.1 g/mol
InChI Key: RIFLTHUXOHHZQV-UHFFFAOYSA-N
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Description

9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is characterized by the presence of tert-butylphenyl and methoxyphenyl groups attached to the carbazole core, which can influence its chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine

While specific biological applications are less common, carbazole derivatives have been studied for their potential in medicinal chemistry, particularly as anti-cancer and anti-inflammatory agents. The presence of methoxy and tert-butyl groups can enhance the bioavailability and stability of these compounds .

Industry

In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE typically involves multi-step organic reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can target the carbazole core or the fluorenyl groups.

    Substitution: Substitution reactions can occur at the tert-butylphenyl and methoxyphenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.

Mechanism of Action

The mechanism of action of 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE in electronic applications involves its ability to transport electrons and holes efficiently. The molecular targets include the active layers in OLEDs, where it helps in the emission of light through recombination of electrons and holes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE is unique due to the presence of both tert-butyl and methoxy groups, which can enhance its electronic properties and stability. This makes it particularly valuable in high-performance electronic applications.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H49NO2/c1-60(2,3)40-22-30-45(31-23-40)63-58-36-28-43(61(41-24-32-46(64-4)33-25-41)54-18-10-6-14-48(54)49-15-7-11-19-55(49)61)38-52(58)53-39-44(29-37-59(53)63)62(42-26-34-47(65-5)35-27-42)56-20-12-8-16-50(56)51-17-9-13-21-57(51)62/h6-39H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFLTHUXOHHZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)OC)C8=C2C=CC(=C8)C9(C1=CC=CC=C1C1=CC=CC=C19)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H49NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694861
Record name 9-(4-tert-Butylphenyl)-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871018-07-4
Record name 9-(4-tert-Butylphenyl)-3,6-bis[9-(4-methoxyphenyl)-9H-fluoren-9-yl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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